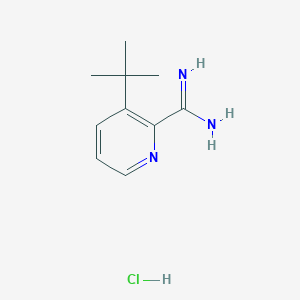

3-(tert-Butyl)picolinimidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-tert-butylpyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-10(2,3)7-5-4-6-13-8(7)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRBUUIRMPOSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704381 | |

| Record name | 3-tert-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-57-2 | |

| Record name | 3-tert-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Picolinimidamide with tert-Butyl Halides

A foundational approach involves reacting picolinimidamide with tert-butyl halides (e.g., tert-butyl chloride or bromide) in the presence of a base. For example, potassium carbonate in dimethylformamide (DMF) facilitates the substitution at the 3-position of the pyridine ring. The general reaction is represented as:

$$

\text{Picolinimidamide} + \text{tert-Butyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(tert-Butyl)picolinimidamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

This method typically achieves moderate yields (40–60%) but requires rigorous control of moisture and temperature to minimize side reactions such as elimination.

Optimization of Reaction Conditions

Key parameters affecting yield and selectivity include:

- Solvent polarity : DMF enhances nucleophilicity compared to tetrahydrofuran (THF).

- Base strength : Strong bases like sodium hydride improve substitution rates but risk dehydrohalogenation.

- Temperature : Reactions conducted at 0–5°C reduce byproduct formation.

A representative protocol from Ambeed involves reacting 4-[4-(2-tert-butyl-4-pyridyl)-2-thienyl]-3-chlorobenzoic acid with tert-butyl carbamate using HATU and DIPEA in DMF, yielding 50% after reverse-phase purification (Table 1).

Coupling Reactions Using Carbodiimides

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is widely employed to activate carboxylic acid intermediates for coupling with tert-butyl amines. For instance, Ambeed reports a coupling between 4-[4-(2-tert-butyl-4-pyridyl)-2-thienyl]-3-chlorobenzoic acid and tert-butyl carbamate using HATU and DIPEA, yielding 50% after chromatography (Table 1).

$$

\text{Acid} + \text{tert-Butyl amine} \xrightarrow{\text{HATU, DIPEA}} \text{3-(tert-Butyl)picolinimidamide}

$$

Role of DIPEA as a Base

N,N-Diisopropylethylamine (DIPEA) is preferred for its ability to scavenge protons without participating in side reactions. In a documented procedure, DIPEA (3.2 equiv) facilitated a 16-hour reaction at room temperature, achieving complete conversion.

Reductive Amination Approaches

Reductive amination offers an alternative route by reacting tert-butylamines with aldehyde or ketone derivatives of picolinimidamide. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) effectively reduces imine intermediates, as demonstrated in a synthesis of tert-butyl piperidine derivatives:

$$

\text{Picolinimidamide aldehyde} + \text{tert-Butylamine} \xrightarrow{\text{STAB, DCE}} \text{3-(tert-Butyl)picolinimidamide}

$$

This method achieves yields up to 70% but requires anhydrous conditions.

Purification and Isolation Techniques

Purification challenges arise from the compound’s polar nature and hydrochloride salt form. Common methods include:

- Silica gel chromatography with methanol/dichloromethane gradients.

- Reverse-phase flash chromatography using C18 columns and acetonitrile/water eluents.

- Recrystallization from ethanol/water mixtures to enhance purity.

Comparative Analysis of Synthetic Methods

Table 1: Comparison of Preparation Methods

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)picolinimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(tert-Butyl)picolinimidamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce the picolinimidamide moiety into various molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include picolinimidamide derivatives with varying substituents on the pyridine ring or amidino group. Below is a comparative analysis based on substituent type, synthesis, and properties:

Table 1: Comparison of Picolinimidamide Derivatives

Key Observations:

Substituent Impact on Lipophilicity: The tert-butyl group in 3-(tert-Butyl)picolinimidamide HCl significantly increases lipophilicity compared to trifluoromethyl (CF₃) or halogenated analogs. This property may enhance membrane permeability in drug design but could reduce aqueous solubility .

Synthetic Yields and Purity: Halogenated derivatives (e.g., compound 38 in Table 1) achieve high yields (87%) and purity (>99%) via recrystallization from dichloromethane/diethyl ether .

Thermal Stability: Melting points for halogenated derivatives (e.g., 190°C for compound 38) indicate higher thermal stability compared to non-halogenated analogs, likely due to increased molecular rigidity and intermolecular interactions .

Analytical Characterization

Biological Activity

3-(tert-Butyl)picolinimidamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H16ClN3

- Molecular Weight : 213.71 g/mol

- CAS Number : 949010-62-2

The compound features a tert-butyl group attached to a picolinimidamide structure, which is believed to contribute to its biological activity.

Research indicates that 3-(tert-Butyl)picolinimidamide hydrochloride may exert its effects through several pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.

- Modulation of Cell Signaling : It may interact with various receptors or proteins that are critical for cellular communication, potentially leading to altered cellular responses.

Antiparasitic Effects

A notable study evaluated the compound's activity against trypanosomatid parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. The results demonstrated promising antiparasitic effects, indicating that 3-(tert-Butyl)picolinimidamide hydrochloride could be a candidate for further development as an antiparasitic agent .

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for limiting cancer cell proliferation. Specific studies reported IC50 values indicating significant potency against certain types of cancer cells .

Case Studies and Research Findings

Future Directions

Given its promising biological activities, future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by 3-(tert-Butyl)picolinimidamide hydrochloride.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to improve potency and selectivity against target cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-Butyl)picolinimidamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves reacting 3-(tert-butyl)benzonitrile with ammonia or amines under acidic conditions to form the amidine intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt . Optimization strategies include:

- Temperature Control : Maintaining 60–80°C during nitrile-to-amidine conversion to prevent side reactions (e.g., oxidation or polymerization) .

- Catalyst Use : Employing Lewis acids (e.g., ZnCl₂) to enhance reaction rates and selectivity .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) by removing unreacted starting materials .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 3-(tert-Butyl)picolinimidamide hydrochloride?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.3 ppm for C(CH₃)₃) and imidamide protons (δ 8.2–8.5 ppm) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>98%) and detects impurities .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion ([M+H]⁺ at m/z 212.1) and fragmentation patterns .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s physicochemical properties and reactivity compared to other picolinimidamide derivatives?

- Methodological Answer : The tert-butyl group enhances steric bulk, reducing nucleophilic attack at the imidamide nitrogen and increasing metabolic stability . Comparative studies with methyl or chlorophenyl analogs show:

- Solubility : Lower aqueous solubility (0.5 mg/mL at pH 7.4) due to hydrophobicity, necessitating DMSO/ethanol co-solvents for biological assays .

- Reactivity : Slower oxidation rates compared to 5-methyl derivatives (e.g., N-oxide formation requires stronger oxidizing agents like m-CPBA) .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for 3-(tert-Butyl)picolinimidamide hydrochloride across different studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from assay conditions or impurity profiles. Solutions include:

- Standardized Assays : Repeating tests under controlled conditions (e.g., fixed pH, temperature, and cell lines) .

- Batch Analysis : Comparing activity across synthesized batches with ≥98% purity via HPLC to rule out impurity-driven effects .

- Target Validation : Using CRISPR/Cas9-knockout models to confirm target specificity if off-target interactions are suspected .

Q. How can researchers design experiments to elucidate the mechanism of action of 3-(tert-Butyl)picolinimidamide hydrochloride in antimicrobial assays?

- Methodological Answer : A multi-tiered approach is recommended:

- Enzyme Inhibition Studies : Measure activity against bacterial dihydrofolate reductase (DHFR) or cytochrome P450 isoforms using fluorogenic substrates .

- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes .

- Resistance Profiling : Serial passage experiments under sub-MIC conditions identify emergent resistance mutations, informing target relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.